rac-tert-butyl N-[(3R,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-yl]carbamate, cis
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Overview
Description
The compound rac-tert-butyl N-[(3R,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-yl]carbamate, cis, is a chiral molecule featuring a triazole ring, a pyrrolidine ring, and a carbamate group. It has applications in various fields due to its unique structural characteristics and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can involve multiple steps, typically starting with the preparation of the pyrrolidine derivative followed by the introduction of the triazole moiety and the carbamate group. A common synthetic route includes:
Formation of the Pyrrolidine Ring: : This can be achieved via a cyclization reaction using appropriate starting materials, such as amino acids or dihaloalkanes.
Introduction of the Triazole Ring: : The triazole ring can be formed through a cycloaddition reaction, often employing azides and alkynes in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely employ optimized versions of the above synthetic steps, focusing on high yield, purity, and cost-efficiency. Process parameters such as temperature, solvent choice, and reaction time are critical for scaling up from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or hydroxylated derivatives.
Reduction: : Reduction reactions can target the triazole ring, potentially leading to partial or complete hydrogenation.
Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the triazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: : Common reducing agents are palladium on carbon (Pd/C) in the presence of hydrogen gas, or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines, thiols, and alkoxides can be used under conditions like mild heating or catalysis to achieve substitution.
Major Products
Oxidation: : N-oxides, hydroxylated derivatives.
Reduction: : Hydrogenated triazole derivatives.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can serve as a building block for the synthesis of more complex molecules. It is particularly useful in click chemistry due to the triazole ring, which can form stable linkages under mild conditions.
Biology
The compound's unique structure, combining a triazole and pyrrolidine ring, makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
In medicinal chemistry, rac-tert-butyl N-[(3R,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-yl]carbamate, cis, is of interest for its potential therapeutic properties, including as an antimicrobial, antifungal, or anticancer agent. Its bioavailability and metabolic stability are key areas of research.
Industry
Industrially, this compound might be used in the development of pharmaceuticals, agrochemicals, and specialty materials due to its versatile reactivity and potential biological activity.
Mechanism of Action
The mechanism of action for this compound would be specific to its biological target. For instance:
Enzyme Inhibition: : It could inhibit enzyme activity by binding to the active site, altering the enzyme's conformation.
Receptor Binding: : It might act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Molecular Targets and Pathways: : These could include enzymes like proteases, kinases, or receptors such as G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(3R)-3-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-yl]carbamate
tert-Butyl N-[(3S,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-yl]carbamate
Uniqueness
rac-tert-butyl N-[(3R,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-yl]carbamate, cis, is unique due to its specific stereochemistry and the presence of both the triazole and pyrrolidine rings. These features can influence its reactivity, biological activity, and overall chemical properties, distinguishing it from similar compounds.
By combining structural complexity with potential reactivity, this compound, stands out as a compound of significant interest across multiple scientific and industrial fields.
Properties
CAS No. |
2307739-55-3 |
---|---|
Molecular Formula |
C11H19N5O2 |
Molecular Weight |
253.3 |
Purity |
0 |
Origin of Product |
United States |
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